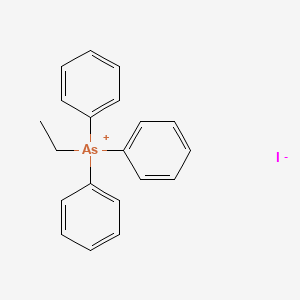![molecular formula C15H12O4 B14737603 5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde CAS No. 3046-82-0](/img/structure/B14737603.png)
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Methylene disalicylaldehyde: is an organic compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.2534 g/mol . It is characterized by the presence of two salicylaldehyde units linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylene disalicylaldehyde typically involves the condensation of salicylaldehyde with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two salicylaldehyde molecules .
Industrial Production Methods: Industrial production methods for 5,5’-Methylene disalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Methylene disalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of 5,5’-Methylene disalicylic acid.
Reduction: Formation of 5,5’-Methylene disalicyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Methylene disalicylaldehyde is used as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers .
Biology: In biological research, 5,5’-Methylene disalicylaldehyde is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving aldehyde groups .
Medicine: Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs .
Industry: In the industrial sector, 5,5’-Methylene disalicylaldehyde is used in the production of polymers, resins, and other materials. Its reactivity and ability to form stable complexes make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5,5’-Methylene disalicylaldehyde involves its ability to form stable complexes with metal ions. This property is exploited in various applications, including catalysis and enzyme inhibition. The compound can interact with metal ions through its aldehyde and hydroxyl groups, forming coordination bonds that stabilize the metal center .
Vergleich Mit ähnlichen Verbindungen
Salicylaldehyde: A simpler analog with only one aldehyde group.
5,5’-Methylenebis(2-hydroxybenzoic acid): A related compound with carboxylic acid groups instead of aldehyde groups.
4,4’-Methylenebis(2-hydroxybenzaldehyde): A similar compound with a different substitution pattern on the aromatic rings.
Uniqueness: 5,5’-Methylene disalicylaldehyde is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its methylene bridge provides structural rigidity, making it a valuable building block in the synthesis of complex molecules and materials .
Eigenschaften
CAS-Nummer |
3046-82-0 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
5-[(3-formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-9,18-19H,5H2 |
InChI-Schlüssel |
OWPBOKWFRAIKTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C=O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


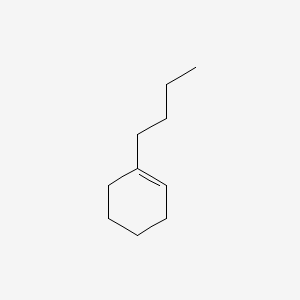
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
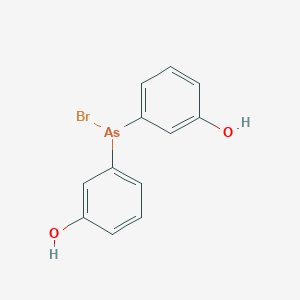
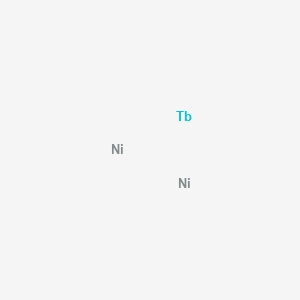
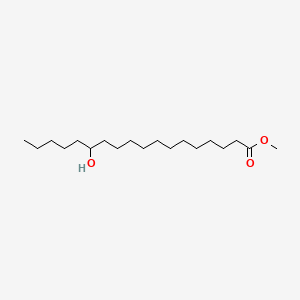

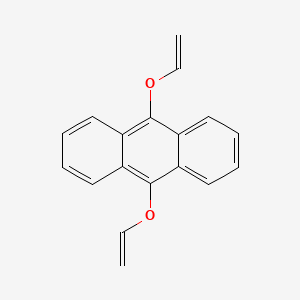


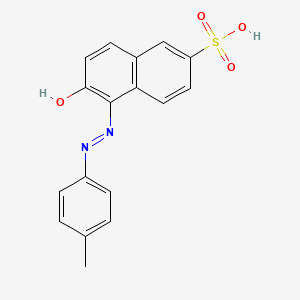

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

